
GLPG0974
科学研究应用
作用机制
GLPG-0974 通过拮抗游离脂肪酸受体 2 (FFA2) 发挥作用。该受体被短链脂肪酸激活,短链脂肪酸是膳食纤维消化的产物。通过抑制 FFA2,GLPG-0974 减少了中性粒细胞的迁移,从而调节炎症反应。 所涉及的分子靶点和途径包括抑制人全血中 CD11b 激活特异性表位表达 .
生化分析
Biochemical Properties
GLPG0974 interacts with the FFA2/GPR43 receptor, a G-protein coupled receptor activated by short-chain fatty acids such as acetate . The compound’s antagonistic action on this receptor leads to the inhibition of acetate-induced neutrophil migration, a key process in inflammation .
Cellular Effects
In cellular processes, this compound has been shown to have a substantial and sustained inhibitory effect on acetate-stimulated neutrophil activation . This effect is observed in both in vitro and in vivo settings, demonstrating the compound’s influence on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antagonistic action on the FFA2/GPR43 receptor . By binding to this receptor, it inhibits the activation of neutrophils by acetate, thereby modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In early development phase studies, this compound demonstrated good and dose-proportional exposure up to 400 mg daily, along with a substantial and sustained inhibition of acetate-stimulated neutrophil activation . This indicates the compound’s stability and long-term effects on cellular function in laboratory settings .
Dosage Effects in Animal Models
In animal models, this compound has shown excellent pharmacokinetic properties with a bioavailability of 47%. Oral dosing at 5 and 30 mg/kg resulted in a linear increase in plasma exposure .
Metabolic Pathways
Given its interaction with the FFA2/GPR43 receptor, it may be involved in pathways related to fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its interaction with the FFA2/GPR43 receptor suggests it may be distributed to areas where these receptors are expressed .
Subcellular Localization
Given its interaction with the FFA2/GPR43 receptor, it is likely to be localized at the cell membrane where this receptor is expressed .
准备方法
GLPG-0974 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:
氮杂环丁烷环的形成: 这涉及苯并[b]噻吩衍生物与合适的氮杂环丁烷前体的反应。
偶联反应: 然后将氮杂环丁烷中间体与氯苄胺衍生物偶联。
最终修饰: 最终产物通过一系列纯化和结晶步骤获得.
GLPG-0974 的工业生产方法尚未广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
GLPG-0974 会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以用来修饰分子中存在的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所用试剂和具体的条件。
相似化合物的比较
GLPG-0974 作为 FFA2 拮抗剂,在高选择性和效力方面是独一无二的。类似的化合物包括:
FFA3 拮抗剂: 这些化合物靶向游离脂肪酸受体 3 (FFA3),但与 GLPG-0974 相比,其选择性特征不同。
其他 FFA2 拮抗剂: 虽然存在其他 FFA2 拮抗剂,但 GLPG-0974 因其对受体的高亲和力和特异性而脱颖而出.
属性
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391076-61-1 | |
| Record name | GLPG-0974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


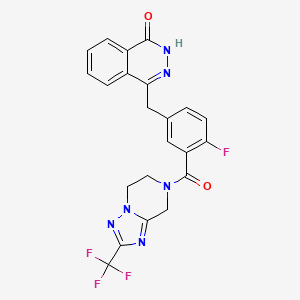
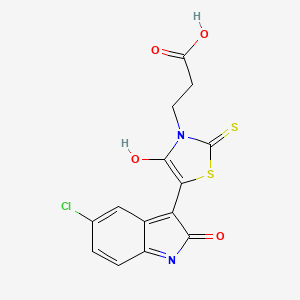
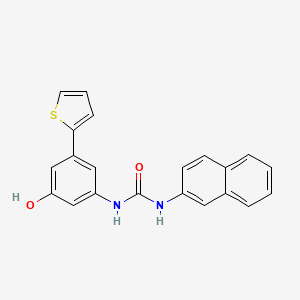
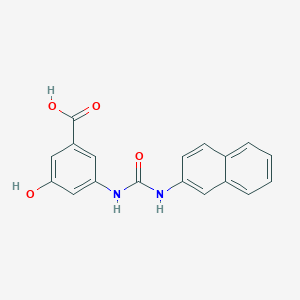
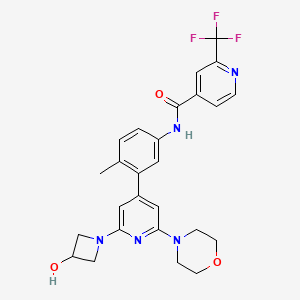

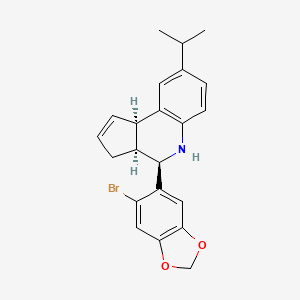
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
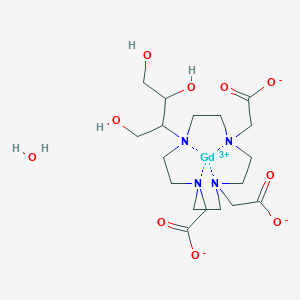
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
